molecular formula C19H17N3O4S B6062838 2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B6062838
M. Wt: 383.4 g/mol
InChI Key: KOALWDWIHPCNER-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrroloquinoline core with a sulfamoylphenyl group, making it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

2-methyl-9-oxo-N-(4-sulfamoylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-11-9-12-3-2-4-15-17(12)22(11)10-16(18(15)23)19(24)21-13-5-7-14(8-6-13)27(20,25)26/h2-8,10-11H,9H2,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOALWDWIHPCNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable quinoline derivative with a sulfamoylphenyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.

    Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives: These compounds have a sulfamoylphenyl group and are studied for their potential as enzyme inhibitors.

Uniqueness

2-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrroloquinoline core with a sulfamoylphenyl group makes it a versatile compound for various applications in research and industry.

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